molecular formula C15H14N2 B3112052 1-benzyl-1H-indol-6-amine CAS No. 187668-94-6

1-benzyl-1H-indol-6-amine

Cat. No. B3112052
CAS RN: 187668-94-6
M. Wt: 222.28 g/mol
InChI Key: UOQORHZEJBHZAP-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indol-6-amine (1-B-1H-I-6-A) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of indole, an aromatic heterocyclic organic compound, and has been found to have a variety of biological and pharmacological properties. 1-B-1H-I-6-A has been studied for its potential applications in the fields of neuroscience, immunology, and drug discovery, among others.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The synthesis of compounds related to 1-benzyl-1H-indol-6-amine has been explored in various studies. For instance, Petrova et al. (2023) discussed the synthesis of a compound involving the indole structure, emphasizing its characterization using spectroscopic techniques (Petrova et al., 2023).

Chemical Reactions and Derivatives

  • Cycloaminocarbonylation : Liu et al. (2017) detailed the palladium-catalyzed cycloaminocarbonylation of certain indole derivatives, demonstrating their potential in synthesizing pharmacologically active compounds (Liu et al., 2017).

  • Aminobenzylation : The one-pot aminobenzylation of aldehydes with toluenes, as studied by Wang et al. (2018), offers a method to access indoline derivatives, showcasing the versatility of indole-based structures (Wang et al., 2018).

  • Palladacycles and Catalysis : Singh et al. (2017) synthesized indole core-containing Schiff bases, demonstrating their application as catalysts in reactions like Suzuki–Miyaura coupling (Singh et al., 2017).

Biological Activity

  • Antibacterial and Antifungal Activity : The work of Mekala et al. (2014) on the synthesis of substituted indole-amines highlighted their screening for antibacterial and antifungal activities (Mekala et al., 2014).

  • Pharmacological Agents : Shetty et al. (2011) synthesized a series of 1H-indol-4-yl compounds as potential antimitotic agents, suggesting the importance of the indole moiety in pharmacological applications (Shetty et al., 2011).

Safety and Hazards

  • MSDS : Detailed safety information is available in the [Material Safety Data Sheet (MSDS)] .

Future Directions

For more in-depth details, refer to the peer-reviewed papers on this topic . 📚

properties

IUPAC Name

1-benzylindol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-10H,11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQORHZEJBHZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187668-94-6
Record name 1-benzyl-1H-indol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Benzyl-1H-indol-6-ylamine (B-2) was synthesized following the general scheme above starting from 6-nitroindole and benzyl bromide. Overall yield (˜40%). HPLC ret. time 2.19 min, 10-99% CH3CN, 5 min run; ESI-MS 223.3 m/z (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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